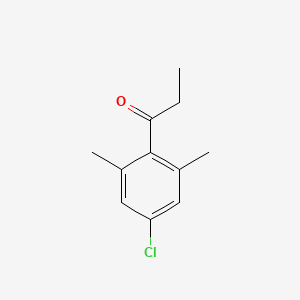

1-(4-Chloro-2,6-dimethylphenyl)propan-1-one

Description

1-(4-Chloro-2,6-dimethylphenyl)propan-1-one is a substituted aryl ketone featuring a propanone backbone attached to a 4-chloro-2,6-dimethylphenyl group. This compound belongs to a broader class of aromatic ketones, which are pivotal intermediates in organic synthesis and pharmaceutical chemistry.

Properties

CAS No. |

107076-10-8 |

|---|---|

Molecular Formula |

C11H13ClO |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

1-(4-chloro-2,6-dimethylphenyl)propan-1-one |

InChI |

InChI=1S/C11H13ClO/c1-4-10(13)11-7(2)5-9(12)6-8(11)3/h5-6H,4H2,1-3H3 |

InChI Key |

QLBXMVKFULWLOV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1C)Cl)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Electrophile Formation : Propanoyl chloride reacts with aluminum chloride (AlCl₃) to generate a resonance-stabilized acylium ion.

-

Aromatic Attack : The acylium ion undergoes nucleophilic attack by the electron-rich aromatic ring (activated by methyl groups) at the para position relative to chlorine.

-

Rearomatization : Deprotonation regenerates the aromatic system, yielding the acylated product.

Key Parameters :

| Parameter | Optimal Range | Reference |

|---|---|---|

| Catalyst | AlCl₃ (1.2–1.5 eq) | |

| Solvent | Dichloromethane or nitromethane | |

| Temperature | 0–40°C (controlled) | 13 |

| Reaction Time | 2–8 hours | |

| Yield | 60–82% |

Procedure :

-

Dissolve 4-chloro-2,6-dimethylbenzene in dichloromethane under an inert atmosphere.

-

Add AlCl₃ (1.2 equivalents) and propanoyl chloride (1.1 equivalents) slowly to avoid exothermicity.

-

Stir at 0–10°C for 4–6 hours, then quench with ice water.

-

Extract with dichloromethane, dry, and purify via column chromatography.

| Factor | Solvent-Free PPA Method | Conventional Friedel-Crafts |

|---|---|---|

| Yield | 82% (reported for analogs) | 60–70% |

| Catalyst | PPA (reusable) | AlCl₃ (single-use) |

| Temperature | 90°C | 0–40°C |

| Scalability | High (kilogram scale) | Moderate |

Procedure :

-

Mix 2-aminobenzophenone (1 mmol) and pentan-2,3-dione (1.2 mmol) with PPA.

-

Heat at 90°C for 1 hour without solvent.

-

Quench with saturated Na₂CO₃, extract with CH₂Cl₂, and recrystallize.

Note : This method’s applicability to 1-(4-chloro-2,6-dimethylphenyl)propan-1-one requires validation, as it was optimized for quinoline derivatives.

Horner-Wadsworth-Emmons Reaction

For structurally similar compounds (e.g., 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone), a Horner-Wadsworth-Emmons (HWE) reaction has been employed. However, its utility for the target compound remains unexplored.

General HWE Protocol :

-

React α-alkoxy propylene derivatives with cyclopropyl methyl ketone.

-

Use a base (e.g., NaH) in THF or DMF.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Yield (%) | Scalability | References |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 60–70 | Moderate | |

| Solvent-Free PPA | PPA | None | 82* | High | |

| Chlorination + Acylation | AlCl₃/HCl | CCl₄/H₂O | 84 (intermediate) | Low |

*For quinoline analogs; untested for target compound.

Challenges and Optimization Strategies

-

Regioselectivity : Methyl groups direct acylation to the para position relative to chlorine, but competing ortho/meta pathways may occur.

-

Catalyst Recycling : AlCl₃ is non-recoverable, driving interest in PPA’s reusability.

-

Side Reactions : Over-acylation or polyalkylation can be mitigated by low-temperature control13.

Industrial and Research Applications

Chemical Reactions Analysis

1-(4-Chloro-2,6-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

1-(4-Chloro-2,6-dimethylphenyl)propan-1-one is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and molecular properties derived from the evidence:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-Cl and 2,6-Me substituents create a sterically hindered, electron-deficient aromatic ring, contrasting with analogs like 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one, where hydroxyl and methoxy groups enhance polarity and hydrogen-bonding capacity .

Physicochemical and Reactivity Comparisons

- Lipophilicity : The target compound’s chloro and methyl groups likely increase its LogP compared to polar analogs like 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one (LogP ≈ 2.5 estimated) .

- Synthetic Accessibility: The steric bulk of 2,6-dimethyl groups in the target compound may hinder electrophilic substitution reactions compared to monosubstituted analogs (e.g., 1-(4-chlorophenyl)propan-1-one).

Biological Activity

1-(4-Chloro-2,6-dimethylphenyl)propan-1-one, a compound with notable structural characteristics, has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one is C12H15ClO, characterized by a propanone group attached to a chlorinated aromatic ring. The presence of the chloro and dimethyl substituents influences its biological interactions and pharmacokinetic properties.

Research indicates that 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one may exert its biological effects through several mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colorectal cancer cells .

- Selective Toxicity : The compound appears to selectively inhibit cancerous cells while sparing normal cells, as evidenced by tests on HEK-293 non-cancerous cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Biological Activity Data

The following table summarizes the biological activities and IC50 values of related compounds that share structural similarities with 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one:

| Compound | Cell Line | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| 7a | HCT-116 | 0.12 | HSP90/TRAP1 pathway inhibition |

| 7g | HCT-116 | 0.12 | HSP90/TRAP1 pathway inhibition |

| 7d | HCT-116 | 0.81 | HSP90/TRAP1 pathway inhibition |

Case Study 1: Antiproliferative Activity

A study focused on the antiproliferative effects of various derivatives on HCT-116 cells found that compounds with higher affinity for the TRAP1 protein exhibited superior activity compared to those targeting HSP90. The most active compounds showed a significant reduction in DAPI staining, indicating nuclear disintegration and apoptotic activity in treated cells .

Case Study 2: Selectivity Testing

In another investigation, the selectivity of the compound was tested against both cancerous and non-cancerous cell lines. Results indicated that while cancerous cells showed marked sensitivity to treatment, normal cells remained largely unaffected, underscoring the therapeutic potential of the compound in oncology .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the aromatic ring and substituent groups significantly affect the compound's biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against cancer cell lines by improving binding affinity to target proteins involved in cell proliferation pathways .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one, and how can they be experimentally determined?

- Answer : Critical properties include molecular weight (calculated as 196.68 g/mol via PubChem data ), melting point, solubility, and spectral characteristics (e.g., UV-Vis, NMR, IR).

- Methodology :

- Melting Point : Differential Scanning Calorimetry (DSC) or capillary methods (as used for structurally similar compounds in ).

- Spectral Analysis : H/C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, carbonyl at ~200 ppm in C NMR) .

- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, hexane) under controlled temperatures.

Q. What synthetic routes are feasible for 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one, and how can purity be optimized?

- Answer : Likely routes involve Friedel-Crafts acylation of 4-chloro-2,6-dimethylbenzene with propionyl chloride.

- Methodology :

- Catalyst Selection : Use Lewis acids like AlCl or FeCl under anhydrous conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one in nucleophilic addition reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals.

- Methodology :

- HOMO-LUMO Analysis : Predict sites for nucleophilic/electrophilic attack (e.g., carbonyl carbon as electrophilic center) .

- Transition State Modeling : Identify energy barriers for ketone reduction or α-halogenation pathways .

Q. What experimental strategies resolve contradictions in reported biological activity data for arylpropanone derivatives?

- Answer : Discrepancies may arise from assay conditions or compound stability.

- Methodology :

- Dose-Response Curves : Standardize assays (e.g., MIC for antimicrobial activity) across multiple cell lines .

- Stability Studies : Monitor degradation via LC-MS under varying pH/temperature (e.g., ketone hydrolysis to carboxylic acid in acidic conditions) .

Q. How can spectroscopic techniques differentiate 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one from structurally similar contaminants?

- Answer : High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) provide structural specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.